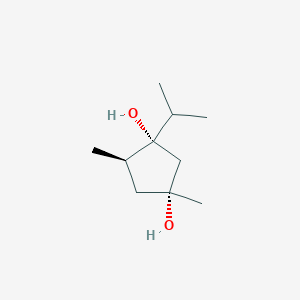
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol, also known as Isoprenaline, is a synthetic catecholamine that acts as a β-adrenergic receptor agonist. It is commonly used as a research tool in the study of the sympathetic nervous system and its effects on the cardiovascular system.
Mecanismo De Acción
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol acts as a β-adrenergic receptor agonist, specifically targeting β1 and β2 receptors. Binding of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol to these receptors results in the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This leads to the activation of protein kinase A (PKA), which phosphorylates a variety of target proteins, including ion channels and contractile proteins in the heart and smooth muscle cells. The net effect of this signaling cascade is an increase in heart rate, contractility, and relaxation of smooth muscle cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol are primarily related to its actions on the cardiovascular system. (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol increases heart rate, contractility, and relaxation of smooth muscle cells, resulting in an increase in cardiac output and blood pressure. (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol also causes vasodilation in certain vascular beds, such as the skeletal muscle and liver, which can lead to a redistribution of blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol is a useful research tool due to its specificity for β-adrenergic receptors and its well-characterized mechanism of action. It is also readily available and relatively inexpensive. However, (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol has several limitations for lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a consistent level of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol in the bloodstream. Additionally, (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol can have off-target effects on other receptors, such as α-adrenergic receptors, which can complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol. One area of interest is the role of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol in the pathophysiology of cardiovascular diseases, such as heart failure and hypertension. (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol has been shown to be elevated in these conditions, and further research is needed to elucidate the mechanisms underlying this elevation and its potential contribution to disease progression. Another area of interest is the development of more selective β-adrenergic receptor agonists that can target specific subtypes of β-adrenergic receptors, which could have therapeutic applications in the treatment of cardiovascular diseases. Finally, the use of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol in combination with other drugs, such as β-blockers, could provide insights into the complex interactions between the sympathetic and parasympathetic nervous systems in the regulation of cardiovascular function.
Métodos De Síntesis
The synthesis of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol involves the reaction of 3,4-dimethylphenol with epichlorohydrin to form 3,4-dimethyl-1,2-epoxybutane. This intermediate is then reacted with isopropylamine to form the final product, (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol.
Aplicaciones Científicas De Investigación
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol is widely used as a research tool in the study of the sympathetic nervous system and its effects on the cardiovascular system. It is commonly used in animal studies to investigate the role of β-adrenergic receptors in cardiac function and the regulation of blood pressure. (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol is also used in human studies to investigate the effects of sympathetic nervous system activation on cardiovascular function and to evaluate the efficacy of β-blockers in the treatment of cardiovascular diseases.
Propiedades
Número CAS |
189170-44-3 |
|---|---|
Nombre del producto |
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol |
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol |
InChI |
InChI=1S/C10H20O2/c1-7(2)10(12)6-9(4,11)5-8(10)3/h7-8,11-12H,5-6H2,1-4H3/t8-,9-,10+/m1/s1 |
Clave InChI |
YDZIIXDHWDAYQK-BBBLOLIVSA-N |
SMILES isomérico |
C[C@@H]1C[C@@](C[C@@]1(C(C)C)O)(C)O |
SMILES |
CC1CC(CC1(C(C)C)O)(C)O |
SMILES canónico |
CC1CC(CC1(C(C)C)O)(C)O |
Sinónimos |
1,3-Cyclopentanediol,1,4-dimethyl-3-(1-methylethyl)-,(1alpha,3alpha,4bta)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



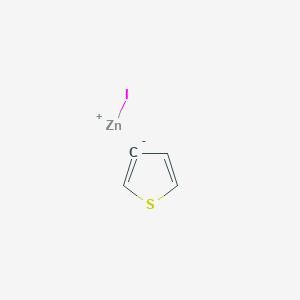
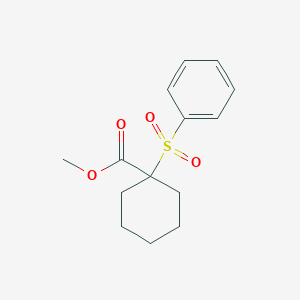
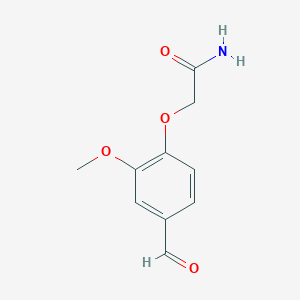
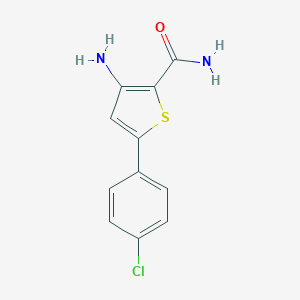

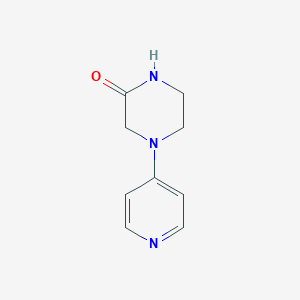
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)
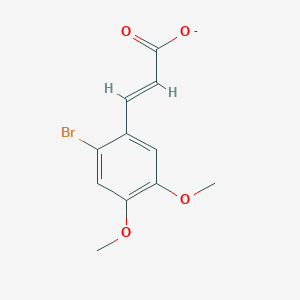


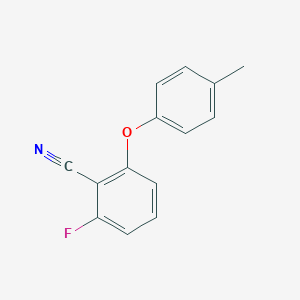
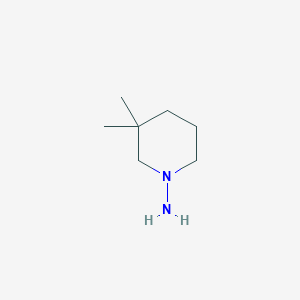

![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)